(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol
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Description
(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, also known as RO-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It has been widely used in scientific research to investigate the role of cAMP signaling in various physiological and pathological processes.
Scientific Research Applications
Antibacterial Activity
Research on novel heterocyclic compounds, including those with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, has shown promising antibacterial properties. Mehta (2016) conducted a study that involved the synthesis, structure determination, and evaluation of antibacterial activity against various pathogens like Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, indicating good antibacterial activity Mehta, K. (2016). Preparation, Characterization and Antibacterial Study of Novel 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) Compounds. Silpakorn University Science and Technology Journal, 10(27-31).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, including those with a 1,3-oxazole clubbed with pyridyl-pyrazolines, showing significant anticancer activity against a 60 cancer cell line panel and antimicrobial activities. This study highlights the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs Katariya, K. D., Vennapu, D. R., & Shah, S. (2021). Synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. Journal of Molecular Structure, 1232, 130036.
Fungicidal Activity
Kuzenkov and Zakharychev (2009) developed new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols and evaluated their fungicidal activity, indicating the application of such compounds in pharmacological and agrochemical screenings Kuzenkov, A., & Zakharychev, V. V. (2009). Synthesis and fungicidal activity of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols. Chemistry of Heterocyclic Compounds, 45, 1331-1334.
Nonlinear Optical Properties
Murthy et al. (2013) explored the synthesis and characterization of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones to study their third-order nonlinear optical properties. The investigation revealed excellent optical limiting behavior, showcasing the potential of these compounds in optical applications Murthy, Y., Suhasini, K., Veeraiah, V., Umesh, G., Manjunatha, K., & Christopher, V. (2013). Synthesis, characterization and evaluation of the photophysical and nonlinear optical behaviour of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones. Dyes and Pigments, 99, 713-719.
properties
IUPAC Name |
(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVFTREWNTIKO-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NO1)C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202021 |
Source
|
Record name | 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol | |
CAS RN |
1565845-64-8 |
Source
|
Record name | 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1565845-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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